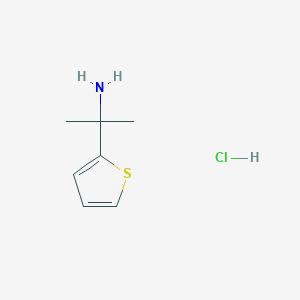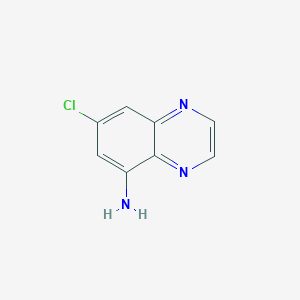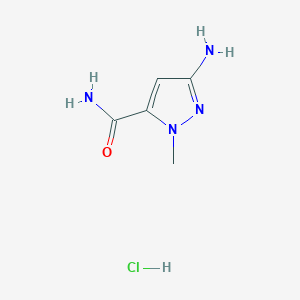
3-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride is a versatile compound with significant applications in various fields such as organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . This compound is characterized by its pyrazole ring, which is a five-membered heterocyclic structure containing two adjacent nitrogen atoms. The presence of the amino and carboxamide groups enhances its reactivity and utility in different chemical processes.
Vorbereitungsmethoden
The synthesis of 3-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, pyrazoles can be synthesized via a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes . Another approach involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles . Industrial production methods often employ these synthetic routes with optimized reaction conditions to ensure high yields and purity.
Analyse Chemischer Reaktionen
3-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the amino and carboxamide groups, which can participate in nucleophilic and electrophilic reactions. Common reagents used in these reactions include bromine for oxidation and hydrazine for condensation reactions . Major products formed from these reactions include pyrazolo[1,5-a]pyrimidines and other heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
3-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride has a wide range of scientific research applications. In chemistry, it serves as a crucial intermediate in the synthesis of more complex heterocyclic systems . In biology and medicine, it is used in the development of pharmacologically active compounds, including antifungal, antimicrobial, and anticancer agents . The compound’s versatility also extends to the agrochemical industry, where it is employed in the formulation of pesticides and herbicides .
Wirkmechanismus
The mechanism of action of 3-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can reversibly block pest GABA-A receptors, disrupting the activity of the insect’s central nervous system and causing hyperexcitation of nerves and muscles . This mechanism highlights its potential as an effective insecticide.
Vergleich Mit ähnlichen Verbindungen
3-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride can be compared with other similar compounds, such as 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride and 3-amino-5-methyl-1H-pyrazole . These compounds share the pyrazole ring structure but differ in their substituents, which influence their reactivity and applications. The unique combination of amino and carboxamide groups in this compound enhances its versatility and makes it a valuable compound in various fields.
Eigenschaften
Molekularformel |
C5H9ClN4O |
|---|---|
Molekulargewicht |
176.60 g/mol |
IUPAC-Name |
5-amino-2-methylpyrazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C5H8N4O.ClH/c1-9-3(5(7)10)2-4(6)8-9;/h2H,1H3,(H2,6,8)(H2,7,10);1H |
InChI-Schlüssel |
GSUBSHVGFCUTBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=N1)N)C(=O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


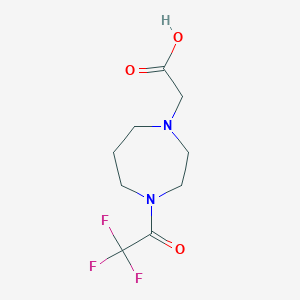


![rac-8-tert-butyl 6,7-dimethyl (1R,2R,5R,6S,7R)-2-hydroxy-8-azabicyclo[3.2.1]octane-6,7,8-tricarboxylate](/img/structure/B13497069.png)

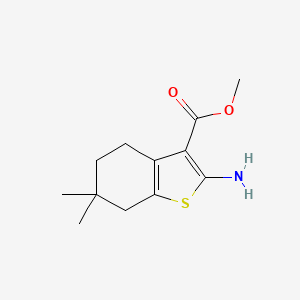


![Ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13497092.png)
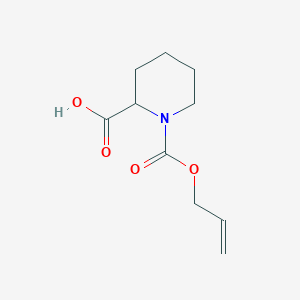
![2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13497114.png)

